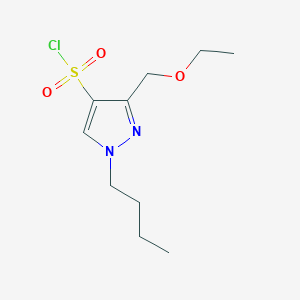

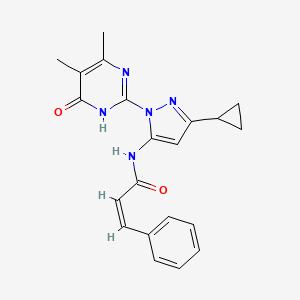

![molecular formula C14H16N2O2S B2525162 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 256661-25-3](/img/structure/B2525162.png)

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine" is a derivative that falls within a class of compounds known for their potential pharmacological activities. These derivatives often exhibit a range of biological properties, including inhibition of enzymes like phosphoinositide 3-kinase, which is crucial in cellular functions such as growth and metabolism .

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves multi-step chemical reactions that may include the formation of C–C and C–N bonds. For instance, a one-pot synthesis approach has been developed for creating similar compounds, which is advantageous due to its simplicity, eco-friendliness, and the use of water as a solvent . Another synthesis method involves refluxing specific precursors, such as 1,3,4 oxadiazole-2-thiol with a chloroethyl morpholine hydrochloride, to obtain the desired morpholine derivative .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry, and confirmed by single crystal X-ray diffraction studies. These compounds often crystallize in the monoclinic system and exhibit specific lattice parameters that are characteristic of their crystalline form . The molecular conformation is influenced by the presence of substituents on the thiazole and phenyl rings, which can lead to different tautomeric forms and crystal packing interactions .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The presence of functional groups such as the thiazole ring and the morpholine moiety allows for further chemical modifications, which can be exploited to synthesize new compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents present on the aromatic rings, as well as the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state properties that are defined by their crystal packing, which can include intermolecular interactions such as hydrogen bonding and π-π stacking . The morpholine ring often adopts a chair conformation, contributing to the stability of the molecule . The solubility, melting point, and other physicochemical properties are determined by the nature of the substituents and the molecular framework of the compound .

Scientific Research Applications

Synthesis and Structural Analysis : Fathalla et al. (2002) demonstrated the synthesis of new thiazole derivatives, including 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. These compounds were synthesized via a domino-reaction, showcasing their potential in organic synthesis and structural chemistry (Fathalla, Marek, & Pazdera, 2002).

Pharmacological Applications : A study by Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, indicating their potential use in cancer therapy. This study provides insights into the utility of these compounds in in vivo models of tumor growth (Alexander et al., 2008).

Tautomerism and Molecular Conformations : Balti et al. (2016) investigated the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, including derivatives of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. This research provides important insights into the molecular properties of such compounds (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).

Anticancer Potency : Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency. These compounds, including derivatives of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine, showed promising results in cancer cell lines, highlighting their potential in medicinal chemistry (Turan-Zitouni, Yurttaş, Tabbi, Çiftçi, Temel, & Kaplancıklı, 2018).

QSAR Analysis of Antioxidants : Drapak et al. (2019) conducted a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which are structurally related to 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine. This study provides a theoretical basis for designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).

Antibacterial and Anticancer Activities : Tumosienė et al. (2020) investigated the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the morpholine structure. Their findings suggest significant activities in these domains, contributing to the understanding of the compound's biological potential (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

α-Glucosidase Inhibition for Diabetes Management : Menteşe et al. (2020) synthesized a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. These compounds, structurally related to 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine, displayed considerable potential in diabetes management (Menteşe, Baltaş, & Emirik, 2020).

properties

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNJZGDNHCDDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

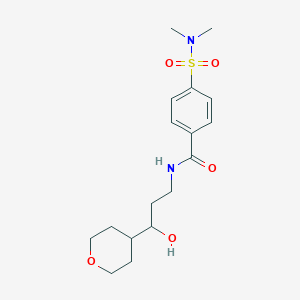

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

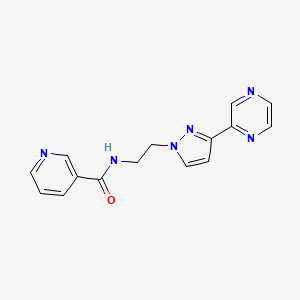

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

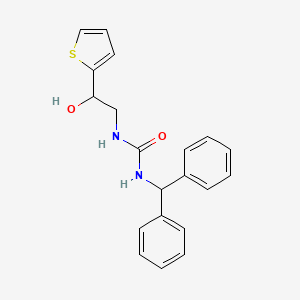

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)